molecular formula C17H15BrN4S B4743233 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B4743233
M. Wt: 387.3 g/mol
InChI Key: VZLFYIUSGCALOH-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with a bromophenyl group, a prop-2-enyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can be leveraged to enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and pyridyl groups may enhance the compound’s binding affinity and specificity for these targets. The prop-2-enyl group may facilitate the compound’s penetration into cells, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
  • 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
  • 3-[(3-Iodophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Uniqueness

The uniqueness of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole lies in its bromophenyl group, which can participate in unique chemical reactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets.

Properties

IUPAC Name

4-[5-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4S/c1-2-10-22-16(14-6-8-19-9-7-14)20-21-17(22)23-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFYIUSGCALOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
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3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
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3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
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3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

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